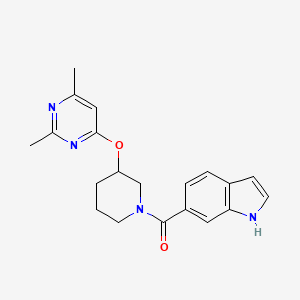

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone

Description

Properties

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-13-10-19(23-14(2)22-13)26-17-4-3-9-24(12-17)20(25)16-6-5-15-7-8-21-18(15)11-16/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNNXBZZFIBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone is a complex organic molecule with significant potential in various biological applications. Its structure integrates a piperidine ring, a pyrimidine moiety, and an indole derivative, which collectively contribute to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The unique combination of functional groups in its structure enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Compounds bearing similar piperidine and pyrimidine structures have shown promising antimicrobial properties against various pathogens.

- Anticancer Activity : The indole component is often associated with anticancer effects, making this compound a candidate for further exploration in cancer therapy.

- Anti-inflammatory Properties : Structural analogs have been reported to possess anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis of Similar Compounds

A comparative analysis of compounds structurally related to this compound reveals their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These compounds highlight the unique features of the target compound while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.

Case Studies and Research Findings

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound against a panel of pathogenic microorganisms. Results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that compounds with indole structures demonstrate cytotoxic effects. The mechanism of action was linked to the induction of apoptosis in cancer cells .

- Inflammation Models : Research utilizing animal models for inflammation showed that related compounds significantly reduced markers of inflammation when administered at specific dosages. This suggests potential for therapeutic use in conditions such as arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses or cancer cell proliferation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes responsible for disease progression, such as cyclooxygenases in inflammation or DNA polymerases in cancer.

Comparison with Similar Compounds

Key Observations:

Pyrimidine vs. Pyrazolopyrimidine Cores: The target compound’s 2,6-dimethylpyrimidine core lacks the fused pyrazole ring present in patented analogs.

Substituent Effects: The indole-6-methanone group in the target compound replaces the methanesulfonylphenyl or alkylamino-pyridine groups seen in analogs. This substitution likely shifts activity from kinase inhibition (common in sulfonyl-containing analogs) to serotonin receptor modulation, as indole derivatives are prevalent in CNS drug design .

Metabolic Stability : The 2,6-dimethyl groups on the pyrimidine may reduce oxidative metabolism compared to unsubstituted pyrimidines, enhancing half-life .

Bioactivity and Pharmacokinetic Insights

While direct bioactivity data for the target compound is absent, comparative analysis with structurally related molecules provides insights:

- Kinase Inhibition: Pyrazolopyrimidine analogs (e.g., EP 1 808 168 B1) exhibit nanomolar inhibition of kinases like EGFR and JAK2 due to their planar, heterocyclic cores. The target compound’s simpler pyrimidine may require optimized substituents for similar potency .

- CNS Penetration : The indole moiety and moderate LogP (~3.2) suggest better BBB permeability than bulkier analogs (LogP >4), aligning with CNS drug design principles .

- Toxicity Profile : Dimethylpyrimidine derivatives generally show lower hepatotoxicity than pyrazolo analogs, as seen in preclinical studies of related compounds .

Q & A

Q. What are the recommended synthetic routes for (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone, and how can purity be optimized?

Answer:

- Multi-step synthesis : Begin with nucleophilic substitution between 2,6-dimethylpyrimidin-4-ol and a piperidine derivative (e.g., 3-hydroxypiperidine) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent coupling with 1H-indole-6-carbonyl chloride via amide bond formation is critical .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .

- Yield optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of piperidine to pyrimidinyl intermediate) .

Q. What analytical techniques are essential for characterizing this compound and confirming its structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidinyl-oxy and indole moieties). Key signals: δ 8.2–8.5 ppm (indole H), δ 2.5–3.0 ppm (piperidine CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃N₅O₂ requires m/z 385.1854) .

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1650 cm⁻¹) and pyrimidinyl C-N stretches (~1550 cm⁻¹) .

Q. What are the primary biological targets or pathways this compound is hypothesized to modulate?

Answer:

- Kinase inhibition : Structural analogs (e.g., pyrimidinyl-piperidine derivatives) show activity against tyrosine kinases (e.g., EGFR, JAK2) via ATP-binding domain interactions .

- Receptor modulation : Indole derivatives often target serotonin or dopamine receptors, suggesting potential CNS applications .

- Apoptosis induction : Preliminary data on related compounds indicate caspase-3 activation in cancer cell lines .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Answer:

- Chiral catalysts : Use (R)- or (S)-BINOL-derived phosphoric acids in asymmetric nucleophilic substitutions to control stereochemistry at the piperidine ring .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., solvent: THF, temp: −20°C) to favor a single enantiomer during coupling steps .

- Chiral HPLC : Validate enantiopurity using Chiralpak AD-H columns (hexane/isopropanol, 90:10) .

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

Answer:

- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .

- Off-target profiling : Screen against a panel of 50+ kinases/receptors to identify cross-reactivity (e.g., using SPR or radioligand binding assays) .

- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate mechanism-specific effects .

Q. What computational methods are recommended for predicting binding modes and SAR?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (PDB: 1M17 for EGFR). Key residues: Lys721, Thr766 .

- QSAR modeling : Train models on pyrimidinyl-indole analogs (≥20 compounds) using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

Methodological Notes

- Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) .

- Scale-up challenges : Transitioning from mg to gram-scale synthesis requires solvent switching (DMF → toluene) to improve heat transfer and reduce side reactions .

- Crystallography : For unambiguous structure confirmation, grow single crystals via slow evaporation (solvent: chloroform/methanol) and perform X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.